4-Ethoxypyrimidine-2-thiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
72565-78-7 |
|---|---|
Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
6-ethoxy-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C6H8N2OS/c1-2-9-5-3-4-7-6(10)8-5/h3-4H,2H2,1H3,(H,7,8,10) |
InChI Key |
KWPKJNZBFZSKCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=NC(=S)N1 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 4 Ethoxypyrimidine 2 Thiol
Investigation of Electron Distribution and Reactivity Hotspots on the Pyrimidine (B1678525) Ring
The reactivity of the 4-Ethoxypyrimidine-2-thiol molecule is fundamentally governed by the distribution of electrons within its pyrimidine ring. The pyrimidine ring is classified as a π-deficient heterocycle. This deficiency arises from the presence of two highly electronegative nitrogen atoms, which exert a strong electron-withdrawing effect on the ring system.
This electron-pulling effect significantly lowers the electron density at the carbon atoms located at positions 2, 4, and 6 of the pyrimidine ring. researchgate.nettandfonline.com Consequently, these positions are rendered "electron-loving" or electrophilic, making them the primary sites for attack by nucleophiles (electron-rich species).
In contrast, the C5 position of the pyrimidine ring is not as severely affected by the electron-withdrawing nature of the ring nitrogens. researchgate.net While it experiences a general inductive effect, its electron density remains relatively higher than the C2, C4, and C6 positions. This distinction makes the C5 position a potential site for attack by electrophilic reagents, under appropriate reaction conditions. researchgate.nettandfonline.com
The presence of the ethoxy group at C4 and the thiol group at C2 further modulates this reactivity profile. Both oxygen and sulfur can donate lone-pair electrons via resonance, which can influence the precise reactivity of each position. However, the foundational electrophilicity of the C2 and C4 positions remains a dominant characteristic.
Table 1: Predicted Reactivity Hotspots in this compound
| Ring Position | Electronic Nature | Predicted Reactivity |
|---|---|---|
| C2 | Electron-deficient | Prone to Nucleophilic Attack |
| C4 | Electron-deficient | Prone to Nucleophilic Attack |
| C5 | Relatively Electron-neutral | Prone to Electrophilic Attack |
| C6 | Electron-deficient | Prone to Nucleophilic Attack |
| N1, N3 | Electron-rich | Nucleophilic Centers, Protonation Sites |
| S (Thiol) | Nucleophilic | Site for Alkylation, Oxidation |
Nucleophilic and Electrophilic Substitution Reactions at Pyrimidine Positions
The electronic landscape described above dictates the course of substitution reactions on the this compound ring.
Nucleophilic Substitution:
The electron-deficient C2, C4, and C6 positions are susceptible to nucleophilic substitution, where an electron-rich species replaces a leaving group. researchgate.nettandfonline.com In the case of this compound, the ethoxy group at the C4 position can act as a leaving group, allowing for its displacement by other nucleophiles. For instance, the synthesis of the title compound can be achieved from 2-thiouracil, where an ethylating agent introduces the ethoxy group via nucleophilic substitution at the 4-position of the pyrimidine ring.
The thiol group at C2 is also a key functional handle. While the thiol itself is a nucleophile, it can be converted into a good leaving group. For example, alkylation of the thiol group to form a more labile alkylthio group can facilitate subsequent nucleophilic attack at the C2 position. nih.gov The thiol group itself can readily undergo S-alkylation with alkyl halides, a common nucleophilic substitution reaction where the sulfur atom acts as the nucleophile. escholarship.orgcapes.gov.br
Electrophilic Substitution:
Tautomeric Equilibria and their Influence on Reactivity
This compound can exist in different isomeric forms known as tautomers. This phenomenon, specifically thione-thiol tautomerism, involves the migration of a proton and a shift in double bonds. The compound can exist in the aromatic thiol form (4-ethoxy-2-mercaptopyrimidine) or the non-aromatic thione form (4-ethoxy-1H-pyrimidine-2-thione).
Spectroscopic evidence, such as UV and IR spectra, confirms the existence of these tautomeric forms in equilibrium. bibliotekanauki.pl The ultraviolet absorption spectrum of 2-thio-4-ethoxypyrimidine shows an asymmetry that suggests the presence of multiple forms in solution. bibliotekanauki.pl For related 2-thiopyrimidine structures, the thione form is often the more stable and predominant tautomer in solution. ebi.ac.uknih.gov This stability is attributed to factors including resonance stabilization of the charged canonical form, where the negative charge resides on the larger, more polarizable sulfur atom. nih.gov
The position of this equilibrium is crucial as it dictates the molecule's reactive behavior.
The thiol form presents a nucleophilic sulfur atom and an aromatic ring system. It is more likely to undergo reactions typical of thiophenols, such as S-alkylation.
The thione form contains a C=S double bond and an amide-like N-H group. This form is more analogous to a thiourea (B124793) derivative and can undergo reactions at the nitrogen or sulfur atom.
The tautomeric equilibrium can be influenced by factors such as the solvent, pH, and temperature. nih.govbldpharm.com For example, studies on related compounds show that an increase in solvent polarity can favor the keto/thione form. bldpharm.com This ability to exist in different tautomeric forms with distinct reactivities makes this compound a versatile chemical entity.
Oxidation and Reduction Chemistry of the Thiol Functionality
The thiol group at the C2 position is the primary center for redox chemistry in this compound.
Oxidation:
The thiol group is readily oxidized. Mild oxidizing agents, such as iodine or hydrogen peroxide, can convert the thiol into a disulfide, forming a dimer linked by an S-S bond. researchgate.nettandfonline.comkisti.re.kr This reaction is a common pathway for thiols and has been observed for various 2-thiopyrimidine derivatives. tandfonline.comebi.ac.uk Further oxidation of the sulfur atom is also possible, leading to the formation of sulfenic, sulfinic, and ultimately sulfonic acid derivatives, although this often requires stronger oxidizing conditions. tandfonline.com In some cases, oxidative conditions can lead to the complete removal of the sulfur atom (desulfurization), replacing the C=S group with a C=O group, thereby converting the thiopyrimidine into a pyrimidinone derivative. researchgate.net
Table 2: Common Oxidation Products of 2-Thiopyrimidines
| Reagent | Product Type | Description |
|---|---|---|
| Iodine (I₂) | Disulfide | Dimerization via S-S bond formation. researchgate.net |
| Hydrogen Peroxide (H₂O₂) | Disulfide | A common and effective oxidizing agent for this transformation. kisti.re.kr |
Reduction:
The reduction of this compound primarily involves the pyrimidine ring and its substituents. Electrochemical studies have shown that 2-thio-4-ethoxypyrimidine undergoes a four-electron, four-proton reduction. This process involves the reduction of the C=N bond at the 3,4-position and the subsequent elimination of the ethoxy substituent. nih.gov Other 2-thiopyrimidine derivatives have been shown to undergo a one-electron reduction to form a free radical, which then rapidly dimerizes.
Advanced Characterization and Computational Studies of 4 Ethoxypyrimidine 2 Thiol
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of a related compound, ethanethiol, the thiol proton (SH) typically appears as a triplet in the range of 1.3-1.5 ppm, while the adjacent methylene (B1212753) protons are observed as a quintet around 2.55 ppm. libretexts.org For 4-Ethoxypyrimidine-2-thiol, the ethoxy group protons would exhibit characteristic shifts, with the methylene protons adjacent to the oxygen atom appearing downfield, likely between 3.5 and 4.5 ppm, due to the deshielding effect of the electronegative oxygen atom. The terminal methyl protons of the ethoxy group would resonate at a higher field. The protons on the pyrimidine (B1678525) ring itself would have distinct chemical shifts influenced by the electron-withdrawing nature of the nitrogen atoms and the electronic effects of the ethoxy and thiol substituents. pressbooks.pub
In ¹³C NMR spectroscopy, the carbon atoms of the pyrimidine ring would show resonances in the aromatic region, with their exact positions dictated by the substituent effects. The carbons of the ethoxy group would appear in the aliphatic region, with the carbon bonded to the oxygen atom resonating at a lower field compared to the terminal methyl carbon. The presence of the thiol group also influences the electronic environment and thus the chemical shifts of the ring carbons.
It is important to note that pyrimidine-2-thiol (B7767146) derivatives can exist in tautomeric forms, the thione and the thiol forms. NMR spectroscopy can be instrumental in determining the predominant tautomer in solution. For instance, the absence of a distinct SH proton signal and the chemical shifts of the ring protons and carbons can provide evidence for the thione form being favored in certain solvents. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrimidine-H5 | ~6.0 - 7.0 | ~100 - 110 |
| Pyrimidine-H6 | ~8.0 - 8.5 | ~150 - 160 |
| Ethoxy-CH₂ | ~4.0 - 4.5 | ~60 - 70 |
| Ethoxy-CH₃ | ~1.2 - 1.5 | ~14 - 16 |
| Thiol-SH | Variable, often broad | - |
| Pyrimidine-C2 | - | ~175 - 185 (Thione) |
| Pyrimidine-C4 | - | ~160 - 170 |
| Pyrimidine-C5 | - | ~100 - 110 |
| Pyrimidine-C6 | - | ~150 - 160 |
Note: These are estimated values and can vary based on the solvent and other experimental conditions.
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy
Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated systems within a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying characteristic functional group vibrations. itwreagents.com For this compound, the IR spectrum would be expected to show several key absorption bands. The S-H stretching vibration of the thiol group, if present in the thiol tautomer, typically appears as a weak band around 2550 cm⁻¹. rsc.org The C=S stretching vibration of the thione tautomer is expected in the region of 1100-1200 cm⁻¹. The C-O stretching of the ethoxy group would be observed as a strong band between 1100 and 1250 cm⁻¹. The pyrimidine ring itself will exhibit a series of characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. bibliotekanauki.pl A band around 1618 cm⁻¹ can likely be attributed to the C5=C6 stretching vibration. bibliotekanauki.pl
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly sensitive to conjugated systems. mrclab.com Pyrimidine derivatives typically show strong UV absorption. ajchem-a.com The neutral form of 2-thio-4-ethoxypyrimidine in an aqueous solution displays an absorption maximum at approximately 275 nm, with a shoulder suggesting a weaker band around 300 nm. bibliotekanauki.pl These absorptions are due to π→π* and n→π* electronic transitions within the pyrimidine ring and associated chromophores. The position and intensity of these bands can be influenced by the solvent polarity and the specific tautomeric form present.
Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. organicchemistrydata.org For this compound, the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum can offer valuable structural information. For instance, the loss of the ethoxy group (•OCH₂CH₃) or ethylene (B1197577) (CH₂=CH₂) from the ethoxy moiety are common fragmentation pathways. Cleavage of the pyrimidine ring can also occur, leading to characteristic fragment ions that can help to confirm the substitution pattern of the ring. The analysis of these fragmentation patterns, often aided by techniques like tandem mass spectrometry (MS/MS), is crucial for the unambiguous identification of the compound. nih.gov
X-ray Diffraction Analysis for Solid-State Structure Determination
While spectroscopic techniques provide valuable information about molecular structure, X-ray diffraction analysis of single crystals offers the most definitive and precise determination of the three-dimensional arrangement of atoms in the solid state. yale.edu This technique can unambiguously establish bond lengths, bond angles, and intermolecular interactions.
For pyrimidine derivatives, single-crystal X-ray diffraction studies have been instrumental in understanding their solid-state structures. iucr.orgcjsc.ac.cniucr.orgethz.ch In the case of this compound, an X-ray diffraction study would reveal the precise geometry of the pyrimidine ring, confirming its planarity or any deviations. It would also determine the conformation of the ethoxy group relative to the ring.
Table 2: Typical Crystallographic Data for a Pyrimidine Derivative
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~12.3 |
| b (Å) | ~10.5 |
| c (Å) | ~15.6 |
| β (°) | ~108 |
| Volume (ų) | ~1920 |
| Z | 4 |
Note: These are example values from related pyrimidine structures and would need to be determined experimentally for this compound. cjsc.ac.cn
Theoretical and Computational Chemistry Applications
Computational chemistry provides a powerful avenue to complement experimental findings and to gain deeper insights into the electronic structure, reactivity, and properties of molecules.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a robust computational method for studying the electronic properties of molecules. imperial.ac.ukuc.edu DFT calculations can be employed to predict a wide range of properties for this compound with a good degree of accuracy.
Electronic Structure: DFT can be used to calculate the optimized geometry of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray diffraction. It also allows for the calculation of the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to understanding the molecule's reactivity, electronic transitions (relevant to UV-Vis spectra), and potential as an electron donor or acceptor. worldscientific.com
Reactivity: DFT calculations can be used to predict various reactivity descriptors. For instance, the calculation of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. Furthermore, DFT can be used to model reaction pathways and calculate activation energies, providing insights into the kinetics and thermodynamics of reactions involving this compound. mdpi.com For example, DFT could be used to determine the relative energies of the thiol and thione tautomers, predicting which form is more stable. mdpi.com
Computational studies on related pyrimidine-2-thiol derivatives have successfully utilized DFT to predict their properties and reactivity, demonstrating the utility of this approach. ashdin.comresearchgate.netresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational landscape of this compound. These simulations model the atomic movements of the molecule over time by solving Newton's equations of motion, providing a detailed picture of its flexibility, preferred shapes (conformations), and the energetic barriers between them.
The conformational flexibility of this compound is largely dictated by the rotation around the C-O bond of the ethoxy group and the potential for tautomerism in the pyrimidine-2-thiol ring (thiol-thione forms). MD simulations can explore the rotational freedom of the ethyl group, identifying the most stable rotamers and the energy required to transition between them. This is crucial as the spatial orientation of the ethoxy group can significantly influence how the molecule interacts with its biological targets.
Key parameters derived from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to pinpoint flexible regions of the molecule, and radial distribution functions to understand the solvation shell and potential for hydrogen bonding with solvent molecules. Furthermore, analysis of dihedral angles over the simulation trajectory allows for the construction of a Ramachandran-like plot for the ethoxy substituent, mapping out the energetically favorable and unfavorable conformations.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound
| Simulation Parameter | Value/Range | Significance |
| Simulation Time | 100 ns | Provides sufficient sampling of conformational space. |
| RMSD of Backbone | 0.5 - 1.5 Å | Indicates the stability of the pyrimidine ring during the simulation. |
| RMSF of Ethoxy Group | 2.0 - 3.5 Å | Highlights the flexibility of the ethoxy side chain. |
| Major Rotamer Population | ~75% (anti-periplanar) | Suggests a dominant, low-energy conformation of the ethoxy group. |
| Rotational Energy Barrier | 3-5 kcal/mol | The energy required to rotate the C-O bond, indicating conformational stability. |
This table presents hypothetical data based on typical findings for similar small molecules and is for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound and its analogs, QSAR studies can provide valuable insights into the structural requirements for a specific biological effect, such as enzyme inhibition or receptor binding, and guide the design of new, more potent derivatives. thieme-connect.commdpi.com
The development of a QSAR model involves several key steps. First, a dataset of pyrimidine derivatives with experimentally determined biological activities is compiled. japsonline.com The three-dimensional structures of these molecules are then generated and aligned. From these structures, various molecular descriptors are calculated, which quantify different aspects of the molecule's physicochemical properties, such as steric (size and shape), electronic (charge distribution), and hydrophobic properties.
Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are then used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov The predictive power of the resulting model is rigorously validated using internal and external test sets of compounds. mdpi.comjapsonline.com
For pyrimidine-2-thiol derivatives, QSAR studies might reveal that the size and electronegativity of the substituent at the 4-position (the ethoxy group in this case) are critical for activity. The model could indicate that bulkier or more electron-donating groups either enhance or diminish the biological response. The outcomes of QSAR models are often visualized as contour maps, which highlight regions around the molecule where modifications are likely to improve activity. japsonline.com
Table 2: Illustrative QSAR Model Parameters for a Series of Pyrimidine-2-thiol Derivatives
| Parameter | Value | Description |
| r² (Coefficient of Determination) | 0.85 | Indicates that 85% of the variance in biological activity is explained by the model. japsonline.com |
| q² (Cross-validated r²) | 0.72 | A measure of the model's internal predictive ability. japsonline.com |
| F-statistic | 65.3 | Indicates the statistical significance of the regression model. |
| Predictive r² (for external test set) | 0.79 | Measures the model's ability to predict the activity of new, unseen compounds. japsonline.com |
| Key Descriptors | CoMFA Steric Fields, CoMSIA Electrostatic Fields, LogP | The specific molecular properties found to be most influential on activity. thieme-connect.commdpi.com |
This table is a hypothetical representation of a robust QSAR model for illustrative purposes.
Bioactive Potential and Structure Activity Relationship Sar of 4 Ethoxypyrimidine 2 Thiol Derivatives
Antimicrobial Activity Investigations of Pyrimidine-2-thiols
The antimicrobial landscape of pyrimidine-2-thiol (B7767146) derivatives is broad, encompassing antibacterial, antifungal, and antitubercular activities. These compounds often derive from the cyclization of chalcones with thiourea (B124793), leading to a core structure that is amenable to a wide range of chemical modifications. ashdin.comresearchgate.net
Exploration of Antibacterial Efficacy and Underlying Mechanisms
Pyrimidine-2-thiol derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com Research has shown that their mechanism of action can involve the inhibition of essential enzymes in bacteria, such as dihydrofolate reductase (DHFR), which is critical for folate synthesis. aip.orgresearchgate.net
In silico studies involving molecular docking have been employed to predict the antibacterial efficacy of these derivatives. For instance, a study on three pyrimidine (B1678525) derivatives, including 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-thiol, predicted their activity against Escherichia coli through the inhibition of the DHFR enzyme. aip.orgresearchgate.net The analysis revealed that these compounds could fit into the active site of the enzyme, interacting with key amino acid residues. aip.orgresearchgate.net
The structure-activity relationship (SAR) of these compounds reveals that the nature and position of substituents on the pyrimidine ring significantly influence their antibacterial potency. For example, the presence of electron-withdrawing groups, such as chloro or bromo groups, on the phenyl ring attached to the pyrimidine core has been shown to enhance antibacterial activity. nih.gov Specifically, 1,2,3,4-tetrahydropyrimidine-2-thiol derivatives featuring a 6-chloro-2-(chloromethyl)-1H-benzo[d]imidazole moiety have been identified as promising leads for developing effective antibacterial agents. mdpi.com
Table 1: Antibacterial Activity of Selected Pyrimidine-2-thiol Derivatives
| Compound | Test Organism | Activity/Observation |
|---|---|---|
| 1,2,3,4-tetrahydropyrimidine-2-thiol derivatives with 6-chloro-2-(chloromethyl)-1H-benzo[d]imidazole moiety | Staphylococcus aureus, Staphylococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa | Potent antibacterial properties, with some compounds being more potent than chloramphenicol (B1208) or equivalent to ciprofloxacin. mdpi.com |
| 4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol | Escherichia coli | Predicted to inhibit dihydrofolate reductase (DHFR) enzyme. aip.orgresearchgate.net |
| Pyrimidine-2-thiones and acetylpyrimidine-2-thiols | Staphylococcus aureus, Escherichia coli | Moderate to good activity compared to standard antibiotics like ampicillin, penicillin, and tetracycline. asianpubs.org |
| 4,6-diarylpyrimidine-2(1H)-thiol derivatives | Escherichia faecalis, Staphylococcus aureus, Bacillus cereus | Significant broad-spectrum activity. tubitak.gov.tr |
Assessment of Antifungal Potential
The antifungal properties of pyrimidine-2-thiol derivatives have also been a subject of extensive research. These compounds have shown efficacy against a variety of fungal strains, including Candida albicans and Aspergillus niger. nih.govnih.gov The introduction of specific substituents can significantly enhance their antifungal action.
SAR studies have indicated that the presence of an electron-withdrawing chloro group on the benzylidene portion of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol/amine derivatives improves their activity against C. albicans. nih.gov Similarly, a bromo group has been found to enhance activity against A. niger. nih.gov Some 2-mercaptopyrimidine (B73435) derivatives have demonstrated moderate antifungal activity when compared to standard drugs like fluconazole. ajpamc.com
Furthermore, the combination of the pyrimidine-2-thiol core with other heterocyclic systems, such as 1,3,4-thiadiazole, has been explored to create hybrid molecules with enhanced biological activity. scispace.com
Table 2: Antifungal Activity of Selected Pyrimidine-2-thiol Derivatives
| Compound | Test Organism | Activity/Observation |
|---|---|---|
| 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives with a chloro group | Candida albicans | Improved antifungal activity. nih.gov |
| 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives with a bromo group | Aspergillus niger | Improved antifungal activity. nih.gov |
| 2-mercaptopyrimidine derivatives | Not specified | Moderate antifungal activity compared to fluconazole. ajpamc.com |
| 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives with a thioether moiety | Botrytis cinerea, Phytophthora infestans, Pyricularia oryzae | Obvious antifungal activities, with some compounds showing significant effects against multiple Botrytis cinerea strains. frontiersin.org |
Antitubercular Activity Research
Pyrimidine derivatives, including those with a thiol group, have emerged as a promising class of compounds in the search for new antitubercular agents. niscpr.res.inresearchgate.net Several derivatives have shown significant in vitro activity against Mycobacterium tuberculosis.
One study reported that 1,6-dihydro-4-(4-nitrophenyl)-6-(3-phenoxyphenyl)pyrimidine-2-thiol exhibited potent in vitro activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 0.68 µg/mL. niscpr.res.in This highlights the potential of pyrimidine-2-thiol derivatives as a scaffold for developing new antitubercular drugs. Research has also indicated that substituents with varying electron-withdrawing properties at the para position of the phenyl ring of substituted pyrimidines can lead to high inhibitory action against M. tuberculosis. niscpr.res.in
Additionally, 4,6-diarylpyrimidine-2(1H)-thiol derivatives have shown promising activity against Mycobacterium smegmatis, suggesting their potential as antituberculous agents. tubitak.gov.tr
Antiviral Properties and Mechanisms of Action
The pyrimidine scaffold is a core component of nucleosides, making its derivatives prime candidates for antiviral drug development. scialert.netorientjchem.orgsemanticscholar.org The structural similarity allows them to interfere with viral replication processes.
Activity Against DNA Viruses (e.g., Herpesviruses)
Pyrimidine derivatives have shown pronounced antiviral activity against various DNA and RNA viruses, including herpesviruses. semanticscholar.orgnih.gov The introduction of a thiol group can further modulate this activity. While specific studies focusing solely on 4-ethoxypyrimidine-2-thiol against herpesviruses are limited, the broader class of pyrimidine-2-thiol derivatives has been investigated for antiviral potential. nih.gov
Antiretroviral Activity Studies
In the context of antiretroviral therapy, pyrimidine derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com These compounds can bind to a hydrophobic pocket in the reverse transcriptase enzyme, leading to its inhibition and halting viral replication.
One study detailed the synthesis and evaluation of pyrimidine NNRTI inhibitors, with many compounds exhibiting potent antiviral activity against the HIV-1-IIIB strain. mdpi.com The structural modifications on the pyrimidine ring were crucial for their efficacy against both wild-type and drug-resistant viral strains. mdpi.com Another area of exploration involves pyrimidine thioglycosides, which have been synthesized as analogues of pyrimidine nucleosides and evaluated for their activity against SARS-COV-2 and avian influenza H5N1 viruses. acs.org
Antineoplastic and Cytotoxicity Evaluations of Pyrimidine-2-thiol Compounds
The pyrimidine-2-thiol scaffold is a key component in the development of new anticancer agents. researchgate.netekb.eg These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including those of the breast, lung, and liver. researchgate.netresearchgate.netresearchgate.net The mechanism of action often involves the induction of apoptosis and cell cycle arrest. researchgate.net
Research has shown that certain pyrimidine-2-thiol derivatives exhibit potent cytotoxicity. For instance, some have been found to be highly effective against multidrug-resistant small cell lung cancer (H69AR) and have also shown activity against breast cancer cell lines such as MCF-7 and MDA-MB231. researchgate.netnih.gov Specifically, compounds with a 1-adamantylthio group attached to the pyrimidine ring have demonstrated significant cytotoxic potential. nih.gov In studies involving HepG-2 and MCF-7 human cancer cell lines, certain thiosemicarbazone and pyrimidine-2(1H)-thione derivatives showed excellent activity, with some compounds exhibiting IC50 values in the low micromolar range. researchgate.net
The cytotoxic activity of these compounds is influenced by the various substituents on the pyrimidine ring. The presence of specific functional groups can enhance their ability to induce cell death in cancerous cells. researchgate.netresearchgate.net For example, the introduction of a thiophene (B33073) group has been explored, and the resulting compounds were evaluated for their dose-dependent cytotoxicity. researchgate.net
Below is a table summarizing the cytotoxic activity of selected pyrimidine-2-thiol derivatives against different cancer cell lines.
| Compound Type | Cancer Cell Line(s) | Observed Activity (IC50) | Reference |
| 1-Adamantylthiopyrimidine | H69AR (small cell lung cancer) | Potent cytotoxicity | nih.gov |
| Thiosemicarbazone & Pyrimidine-2(1H)-thione derivatives | HepG2 (liver), MCF-7 (breast) | 6.79-12.91 μM | researchgate.net |
| Pyrimidine benzothioate & sulfonyl methanone (B1245722) derivatives | MCF-7, MDA-MB231 (breast) | 4.72-26.07 µM | researchgate.net |
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7, MDA-MB-231 (breast) | Low micromolar concentrations | nih.gov |
Enzyme Inhibition Studies Related to Pyrimidine-2-thiols
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a significant target for antimicrobial and anticancer therapies. nih.govnih.govrjraap.com Pyrimidine-2-thiol derivatives have been investigated as potential DHFR inhibitors. nih.govaip.org The core pyrimidine structure is a common feature in many known DHFR inhibitors. nih.govrjraap.com
In silico studies have been instrumental in identifying promising pyrimidine-2-thiol derivatives as DHFR inhibitors. Molecular docking analyses predict how these compounds might bind to the active site of the DHFR enzyme. aip.org For example, studies on 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-thiol and its analogues showed favorable binding energies and interactions with key amino acid residues in the DHFR binding pocket, suggesting their potential as inhibitors. aip.org
The development of hybrid molecules, such as pyrimidine-clubbed benzimidazole (B57391) derivatives, represents an innovative approach to discovering new DHFR inhibitors. nih.gov These hybrid compounds aim to combine the beneficial properties of both scaffolds to achieve synergistic effects and improved biological potential. nih.gov Several of these synthesized compounds have demonstrated in vitro antibacterial and antifungal activities, which are attributed to their DHFR inhibitory action. nih.govresearchgate.net
Some pyrimidine derivatives have been designed as dual inhibitors, targeting both DHFR and other enzymes like thymidylate synthase (TS). nih.govnih.gov For instance, a classical analog, N-[4-[(2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl]-L-glutamic acid, was found to be a potent dual inhibitor of human TS and DHFR. nih.gov
The following table presents data on the DHFR inhibitory activity of selected pyrimidine-2-thiol derivatives.
| Compound Class | Target Organism/Enzyme | Key Findings | Reference(s) |
| Pyrimidine-clubbed benzimidazoles | Bacterial and fungal DHFR | Potent antibacterial and antifungal activity. | nih.govresearchgate.net |
| 4-Aryl-6-aryl-pyrimidine-2-thiols | Escherichia coli DHFR (in silico) | Favorable binding energies and inhibition constants. | aip.org |
| Pyrrolo[2,3-d]pyrimidine derivatives | Human TS and DHFR | Potent dual inhibition. | nih.gov |
| Thieno[2,3-d]pyrimidine derivatives | Human TS and DHFR | Potent dual inhibition, with some compounds being the most potent known to date. | nih.gov |
Cyclooxygenase (COX) enzymes are key players in the inflammatory process, responsible for the production of prostaglandins. rjptonline.org There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. mdpi.com Pyrimidine-2-thiol derivatives have been investigated for their potential to inhibit these enzymes, with a particular focus on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. rjptonline.orgrsc.orgnih.gov
In silico molecular docking studies have been widely used to predict the binding affinity of pyrimidine-2-thiol derivatives to the active sites of COX-1 and COX-2. rjptonline.orgashdin.com These studies have helped in identifying compounds with potentially higher selectivity for COX-2. For instance, a study on various pyrimidine derivatives revealed that compound PY5 showed a good docking score with COX-2, suggesting its potential as a selective inhibitor. rjptonline.org Another study on pyridine-containing pyrimidine-2-thiols found that 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol exhibited significant binding interactions with both COX-1 and COX-2. ashdin.com
The structural features of these derivatives play a crucial role in their COX inhibitory activity and selectivity. The presence of certain substituents can enhance the binding to the COX-2 active site. For example, some pyrano[2,3-d]pyrimidine derivatives have shown noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2 activity. rsc.org Similarly, certain tetrahydrobenzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidines have demonstrated significant inhibition of the COX-2 enzyme. rsc.org
The table below summarizes the COX inhibition data for some pyrimidine-2-thiol derivatives.
| Compound Series | COX Isoform(s) Targeted | Key Findings | Reference(s) |
| Pyrimidine derivatives | COX-1 and COX-2 | Compound PY5 showed a good docking score with COX-2 (-8.602 kcal/mol). | rjptonline.org |
| Pyridine-bearing pyrimidine-2-thiols | COX-1 and COX-2 | 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol showed significant binding. | ashdin.com |
| Indole-bearing pyrimidine-2-thiols | COX-1 and COX-2 | Some derivatives exhibited significant binding interaction with the active sites. | researchgate.net |
| Pyrano[2,3-d]pyrimidines | COX-1 and COX-2 | Compounds 5 and 6 potently suppressed COX-2 activity with IC50 values of 0.04 μM. | rsc.org |
| Tetrahydrobenzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidines | COX-2 | Compounds 18-21 showed significant inhibition of COX-2. | rsc.org |
Investigation of Oxidative Stress Modulation and Antioxidant Effects
Pyrimidine-2-thiol derivatives have been evaluated for their potential to modulate oxidative stress and act as antioxidants. researchgate.netresearchgate.net Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in various diseases. mdpi.comresearchgate.net The thiol group (-SH) in these compounds is a key feature that can contribute to their antioxidant properties by donating electrons to neutralize free radicals. mdpi.commdpi.com
Studies have shown that some pyrimidine derivatives can influence markers of oxidative stress. For example, in human lung cancer cell lines (A549), certain pyrimidine derivatives were found to cause significant changes in the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and glutathione (B108866) (GSH), a major intracellular antioxidant. researchgate.net This suggests that the cytotoxic effects of these compounds may be mediated, at least in part, through the induction of oxidative stress in cancer cells. researchgate.net
The antioxidant activity of pyrimidine-2-thiol derivatives has also been assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net In one study, a series of 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides were synthesized and tested for their antioxidant capacity. researchgate.net Certain compounds in this series demonstrated good radical scavenging activity. researchgate.net
The antioxidant potential of these compounds is often linked to their chemical structure. The presence of the thiol group and other electron-donating substituents on the pyrimidine ring can enhance their ability to scavenge free radicals and protect against oxidative damage. mdpi.commdpi.com
The table below provides a summary of the findings related to the oxidative stress modulation and antioxidant effects of pyrimidine-2-thiol derivatives.
| Compound Series | Assay/Model | Key Findings | Reference |
| 4,6-diarylpyrimidin-2(1H)-thiol derivatives | Human lung cancer cell line (A549) | Caused significant changes in MDA and GSH levels, suggesting induction of oxidative stress. | researchgate.net |
| 2-(4-Phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides | DPPH radical scavenging assay | Compounds 4h and 4o showed good antioxidant activity. | researchgate.net |
| Pyrimidine-2(1H)-thione derivatives | In vitro assays | Some derivatives revealed excellent antioxidant activity. | researchgate.net |
Structure-Activity Relationship (SAR) Derivation for this compound Scaffolds
The structure-activity relationship (SAR) of this compound and its derivatives is crucial for optimizing their biological activities. nih.gov SAR studies involve systematically altering the chemical structure of a lead compound and evaluating the impact of these changes on its pharmacological effects. longdom.org
For pyrimidine-2-thiol derivatives, several structural features have been identified as important for their various biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. researchgate.netnih.govnih.gov
Key SAR insights for pyrimidine-2-thiol derivatives include:
Substituents on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring significantly influence activity. For instance, the presence of electron-withdrawing groups, such as chloro groups, on the phenyl rings attached to the pyrimidine core has been shown to enhance antimicrobial activity. nih.gov
The Thiol Group and its Modifications: The thiol group at the 2-position is a key functional group. Its modification, such as alkylation or conversion to a thioether, can modulate the compound's properties. For example, the introduction of a bulky adamantyl group at the sulfur atom resulted in a potent cytotoxic compound against a multidrug-resistant lung cancer cell line. nih.gov
The 4-Position Substituent: The ethoxy group at the 4-position of the pyrimidine ring is a defining feature of the "this compound" scaffold. While specific SAR studies focusing solely on the variation of this ethoxy group are limited in the provided context, the broader SAR of related pyrimidines suggests that modifications at this position would likely impact activity. For example, in a series of 6-amino-2-thio-3H-pyrimidin-4-one derivatives, the substituents at the 6-position (analogous to the 4-position in the target scaffold) were critical for their platelet aggregation inhibitory activity. nih.gov
Fusion with Other Heterocyclic Rings: Fusing the pyrimidine ring with other heterocyclic systems, such as benzimidazole or thiophene, has led to the development of compounds with enhanced or novel biological activities. nih.govnih.gov For example, pyrimidine-clubbed benzimidazole derivatives have shown promise as DHFR inhibitors. nih.gov
The following table provides a generalized summary of the structure-activity relationships for pyrimidine-2-thiol scaffolds based on the available information.
| Structural Modification | Impact on Biological Activity | Example(s) | Reference(s) |
| Electron-withdrawing groups on attached phenyl rings | Enhanced antimicrobial activity | Chloro-substituted derivatives | nih.gov |
| Bulky substituent on the thiol group | Potent anticancer cytotoxicity | 1-Adamantylthio derivative | nih.gov |
| Fusion with a benzimidazole ring | Potent DHFR inhibition (antibacterial/antifungal) | Pyrimidine-clubbed benzimidazoles | nih.gov |
| Fusion with a thiophene ring | Potent dual TS and DHFR inhibition | Thieno[2,3-d]pyrimidine derivatives | nih.gov |
Emerging Research Directions and Applications of 4 Ethoxypyrimidine 2 Thiol
Role in Organic Synthesis as Versatile Intermediates
In organic synthesis, pyrimidine-2-thiol (B7767146) derivatives serve as highly versatile building blocks for constructing more complex molecular architectures. nih.gov The reactivity of 4-Ethoxypyrimidine-2-thiol is primarily centered on its nucleophilic thiol group (-SH), which can readily undergo a variety of chemical transformations.
One of the most common reactions is S-alkylation, where the thiol group reacts with alkyl halides to form corresponding thioethers. mdpi.com This reaction provides a straightforward method for introducing a wide array of functional groups, enabling the synthesis of large libraries of derivatives for further investigation. The thiol can also be oxidized to form disulfides, another key transformation in synthetic chemistry.
The pyrimidine (B1678525) ring itself is typically synthesized through cyclocondensation reactions. A common route involves the reaction of a chalcone (B49325) (an α,β-unsaturated ketone) with thiourea (B124793) in the presence of a base. nih.govresearchgate.net For this compound, the precursor would be an ethoxy-substituted β-ketoester or a similar three-carbon unit that reacts with a thiourea equivalent. nih.gov The functional groups on the pyrimidine ring, including the ethoxy group at the 4-position, can influence the electronic properties of the ring and the reactivity of the thiol group. This allows for regioselective functionalization, making these compounds valuable intermediates in multi-step syntheses. nih.gov
| Reaction Type | Description | Significance |
|---|---|---|
| S-Alkylation | Reaction of the thiol group with an alkyl halide to form a thioether. | Allows for the introduction of diverse functional side chains. mdpi.com |
| Cyclocondensation | Formation of the pyrimidine ring from acyclic precursors like chalcones and thiourea. | Fundamental method for synthesizing the core heterocyclic structure. nih.gov |
| Oxidation | Conversion of the thiol group to a disulfide bridge (-S-S-). | Creates covalent linkages between molecules, relevant in biological and materials contexts. |
Exploration in Materials Science and Polymer Chemistry
The presence of a reactive thiol group makes this compound a promising candidate for applications in materials science, particularly through thiol-ene "click" chemistry. wikipedia.orgrsc.org The thiol-ene reaction is a highly efficient and robust photochemical or radical-initiated reaction where a thiol adds across a carbon-carbon double bond (an 'ene'). wikipedia.orgrsc.org This reaction is characterized by high yields, insensitivity to oxygen, and mild reaction conditions, making it a powerful tool for polymer synthesis and modification. researchgate.net
While specific examples utilizing this compound are emerging, its structure is well-suited for this chemistry. It could potentially be used as a monomer or a cross-linking agent in the synthesis of novel polymers. By incorporating the this compound moiety, polymers can be endowed with specific properties such as enhanced thermal stability, a high refractive index, or specific surface adhesion characteristics. rsc.org
Furthermore, the thiol group allows for the functionalization of surfaces. For instance, it can be grafted onto polymer surfaces or nanoparticles to alter their chemical properties or to attach other molecules, such as biomolecules. mdpi.com This opens up possibilities in the development of advanced materials for coatings, adhesives, and biomedical devices. researchgate.net
Advanced Drug Discovery and Development Initiatives
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. nih.govtandfonline.com Derivatives of pyrimidine-2-thiol are extensively investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. nih.govresearchgate.net
Research in this area typically involves the synthesis of a series of substituted pyrimidine-2-thiol analogues to establish structure-activity relationships (SAR). nih.gov The ethoxy group in this compound, along with modifications at other positions, can modulate the compound's lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with biological targets.
Anticancer Activity: Many 2-thiopyrimidine derivatives have demonstrated potent anticancer activity. jetir.org They have been shown to inhibit cancer cell proliferation and induce apoptosis (programmed cell death). nih.gov For example, certain derivatives have shown high selectivity towards leukemia cell lines. nih.gov The mechanism of action can involve the inhibition of key enzymes in cancer signaling pathways, such as kinases or folate-dependent enzymes. jetir.orgnih.gov
Anti-inflammatory Activity: Substituted pyrimidines have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. tandfonline.commdpi.com By selectively inhibiting COX-2 over COX-1, these compounds can potentially offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com
Antimicrobial Activity: The pyrimidine-2-thiol scaffold has also been a template for developing new antimicrobial agents. nih.gov Derivatives with specific substitutions, often electron-withdrawing groups like chloro or bromo, have shown significant activity against various strains of bacteria and fungi. nih.govtubitak.gov.tr
| Compound Class | Biological Activity | Example Finding | Reference |
|---|---|---|---|
| 6-amino-5-cyano-2-thiopyrimidines | Anticancer (Leukemia) | Compound 1c showed high selectivity towards leukemia cell lines and induced apoptosis by activating caspase 3. | nih.gov |
| 4,6-diarylpyrimidine-2-thiol derivatives | Antimicrobial | Compounds with chloro-substituents showed potent activity against S. aureus and E. coli. | nih.gov |
| Pyrido[2,3-d]pyrimidine derivatives | Anti-inflammatory (LOX inhibitor) | Derivative 2a was a potent lipoxygenase inhibitor with an IC50 of 42 μM. | mdpi.com |
| Substituted Pyrimidine Derivatives | Anti-inflammatory (COX-2 inhibitor) | Compounds L1 and L2 showed high selectivity towards COX-2, comparable to meloxicam. | mdpi.com |
Sustainable Chemical Processes and Environmental Applications
In line with the growing emphasis on green chemistry, researchers are developing more sustainable methods for synthesizing pyrimidine derivatives. benthamdirect.comrasayanjournal.co.in These approaches aim to minimize the use of hazardous solvents and reagents, reduce energy consumption, and increase reaction efficiency. rasayanjournal.co.in
Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of pyrimidines. semanticscholar.orgijres.org This technique often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. ijres.org Other green approaches include solvent-free reactions, the use of aqueous media, and the application of reusable catalysts. rasayanjournal.co.ineurekaselect.com The development of these eco-friendly synthetic routes is crucial for the large-scale production of compounds like this compound, making their applications in medicine and materials science more economically and environmentally viable. These sustainable practices reduce waste generation and simplify the workup procedures, contributing to a more sustainable chemical industry. rasayanjournal.co.in
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
